molecular formula C14H19NO3 B7724835 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid

1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid

Cat. No.: B7724835
M. Wt: 249.30 g/mol
InChI Key: QVLBGDJBKKCTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxy-phenylamino group

Preparation Methods

The synthesis of 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 3-methoxyaniline.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond between the carboxylic acid and the amine group.

    Industrial Production: Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include palladium or platinum-based catalysts, which are used in hydrogenation reactions to reduce any intermediate compounds.

Chemical Reactions Analysis

1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.

    Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase, which are involved in the production of inflammatory mediators.

Comparison with Similar Compounds

1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(3-Methoxy-phenylamino)-cyclohexanol and 1-(3-Methoxy-phenylamino)-cyclohexanone share structural similarities.

    Uniqueness: The presence of the carboxylic acid group in this compound distinguishes it from its analogs, providing it with unique chemical and biological properties.

Properties

IUPAC Name

1-(3-methoxyanilino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-12-7-5-6-11(10-12)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLBGDJBKKCTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.